molecular formula C11H13NO4S B2635933 3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid CAS No. 763073-96-7

3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid

Cat. No. B2635933
CAS RN: 763073-96-7
M. Wt: 255.29
InChI Key: QHYKHHRRGZXUKP-UHFFFAOYSA-N
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Description

“3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” is a chemical compound with the IUPAC name 2- (1,1-dioxido-4-thiomorpholinyl)benzoic acid . It has a molecular weight of 255.29 . The compound is also known as 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)- .


Synthesis Analysis

The synthesis of thiazinane derivatives, which include “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid”, has been a subject of interest in the field of organic chemistry . One of the synthetic approaches involves a one-pot three-component condensation .


Molecular Structure Analysis

The molecular structure of “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” is represented by the linear formula C11H13NO4S . The InChI code for this compound is 1S/C11H13NO4S/c13-11(14)9-3-1-2-4-10(9)12-5-7-17(15,16)8-6-12/h1-4H,5-8H2,(H,13,14) .


Physical And Chemical Properties Analysis

The compound “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” has a melting point of 227-229 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : A study presented a method for synthesizing derivatives like 1,1-dioxo-1,4-dihydro-2H-1λ6-benzo[1,4]thiazin-3-one from 1,5-difluoro-2,4-dinitrobenzene. This process includes the introduction of a sulfone group using urea-hydrogen peroxide and microwave-assisted intramolecular cyclization, highlighting the chemical versatility of related structures (Wang et al., 2007).
  • Organotin(IV) Carboxylates : Research into organotin carboxylates based on amide carboxylic acids, including derivatives of benzoic acid, has been conducted, showing the potential for creating materials with diverse molecular architectures. This study exemplifies the application in materials science and coordination chemistry (Xiao et al., 2013).

Biological and Pharmacological Applications

  • Inhibitors of HCV NS5B Polymerase : Analogs of 4-(1,1-Dioxo-1,4-dihydro-1λ(6)-benzo[1,4]thiazin-3-yl)-5-hydroxy-2H-pyridazin-3-one were identified as potent inhibitors of HCV NS5B polymerase. This demonstrates the therapeutic potential of these compounds in treating hepatitis C (Ellis et al., 2008).
  • Aggregation Enhanced Emission : A study on 1,8-naphthalimide derivatives showed that these compounds, related to benzoic acid derivatives, exhibited aggregation enhanced emission. This property is significant for the development of novel optical materials and sensors (Srivastava et al., 2016).

Novel Materials and Sensing Applications

  • Coordination Polymers for Sensing : Zinc(II) coordination polymers based on carboxypropoxy benzoic acid and N-containing ligands have been synthesized, demonstrating high sensitivity for detecting picric acid. This research highlights the application of these compounds in environmental monitoring and safety (Zheng et al., 2021).

Mechanism of Action

While the specific mechanism of action for “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” is not explicitly mentioned in the literature, thiazinane derivatives have been shown to exhibit various biological activities . For instance, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine has been shown to have anti-HIV activity .

Safety and Hazards

The safety information available for “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” indicates that it is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. Given the biological activity of some thiazinane derivatives , there may be potential for the development of new therapeutic agents.

properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)9-2-1-3-10(8-9)12-4-6-17(15,16)7-5-12/h1-3,8H,4-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYKHHRRGZXUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Dioxidothiomorpholino)benzoic acid

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